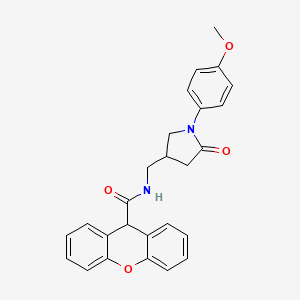

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the xanthene moiety, along with the pyrrolidinyl and methoxyphenyl groups, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-31-19-12-10-18(11-13-19)28-16-17(14-24(28)29)15-27-26(30)25-20-6-2-4-8-22(20)32-23-9-5-3-7-21(23)25/h2-13,17,25H,14-16H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSLJBLQNJSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic synthesis. One common approach is the condensation reaction between 4-methoxyphenylacetic acid and 3-pyrrolidinone, followed by cyclization and subsequent coupling with xanthene-9-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide is with a molecular weight of 304.4 g/mol. The compound features a xanthene backbone, which is known for its stability and ability to form various derivatives that exhibit biological activity. The presence of the 4-methoxyphenyl and pyrrolidine moieties contributes to its pharmacological profile, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the xanthene structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds can disrupt cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been evaluated as an inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression. The modification of the xanthene structure has been linked to enhanced inhibitory potency against enzymes such as ALOX15, suggesting a promising avenue for anti-inflammatory therapies .

Neuroprotective Effects

There is emerging evidence that compounds based on the xanthene framework may offer neuroprotective benefits. Studies have suggested that such compounds can mitigate oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes this class of compounds particularly valuable for neurological applications .

Chemical Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Derivative : Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.

- Xanthene Core Synthesis : The xanthene structure is synthesized via condensation reactions involving phenolic compounds.

- Final Coupling : The final product is obtained through amide bond formation between the pyrrolidine derivative and the xanthene core.

This multi-step synthesis allows for modifications at various stages, enabling the development of analogs with tailored biological activities .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several xanthene derivatives, including this compound, and tested their effects on human cancer cell lines. The results showed that this compound significantly reduced cell viability in breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of ALOX15 by modified xanthene derivatives highlighted the compound's potential in treating inflammatory diseases. The researchers utilized molecular docking studies to predict binding affinities and confirmed their findings through enzyme assays, demonstrating effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 1-(4-Methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of the xanthene core with the pyrrolidinyl and methoxyphenyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by its xanthene core structure, which is significant in various fields, particularly medicinal chemistry. The compound's unique structure, featuring both pyrrolidinyl and methoxyphenyl groups, contributes to its potential biological activities, making it a subject of interest for further research.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3 |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 954681-06-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Commonly, it is synthesized from 4-methoxyphenylacetic acid and 3-pyrrolidinone, utilizing catalysts such as palladium or copper in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : There is evidence of its role as an inhibitor of certain enzymes, which could be beneficial in treating various diseases .

The precise mechanism through which this compound exerts its biological effects is not completely understood. However, it is hypothesized to interact with specific molecular targets, including enzymes and receptors, potentially influencing metabolic pathways and signal transduction processes .

Anticancer Studies

A study conducted on various derivatives of xanthene compounds indicated that modifications in the xanthene structure could enhance anticancer activity. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines .

Enzyme Inhibition Research

In enzyme inhibition studies, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The compound showed promising results with moderate inhibition rates, suggesting potential applications in treating conditions like Alzheimer's disease and urease-related infections .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. For instance, related xanthene derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound may also possess similar antimicrobial capabilities .

Q & A

Q. What are the recommended synthetic pathways for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

Category: Synthesis and Optimization Answer: Synthesis typically involves coupling the pyrrolidinone and xanthene-carboxamide moieties via amide bond formation. Key steps include:

- Stepwise assembly : Use Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-methoxyphenyl) followed by reductive amination for methylene bridge formation .

- Optimization via Design of Experiments (DoE) : Apply factorial design (e.g., 2^k factorial) to test variables like temperature, catalyst loading, and solvent polarity. Statistical analysis identifies critical parameters for yield improvement .

- Validation : Monitor reaction progress via LC-MS and confirm purity with HPLC (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Category: Analytical Characterization Answer:

- Structural elucidation : Use single-crystal X-ray diffraction (as in ) to resolve stereochemistry and confirm substituent positions. Complement with 2D NMR (¹H-¹³C HSQC, NOESY) to verify connectivity .

- Physicochemical profiling : Determine logP (octanol-water partition coefficient) via shake-flask method and solubility in DMSO/PBS using UV-Vis spectroscopy .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures under inert atmospheres .

Q. What preliminary structure-activity relationship (SAR) studies are feasible for this compound?

Category: Biological Evaluation Answer:

- Scaffold modification : Synthesize analogs with varying substituents (e.g., replacing 4-methoxyphenyl with halophenyl groups) to assess electronic effects .

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or ADP-Glo™ assays. Compare IC₅₀ values across analogs .

- Data interpretation : Use molecular docking (AutoDock Vina) to correlate activity trends with binding affinity predictions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Category: Computational Chemistry Answer:

- Quantum mechanical calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify regions for functionalization .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100 ns to analyze stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- Machine learning : Train models on existing SAR data (e.g., random forests) to predict bioactivity of virtual libraries .

Q. How should researchers resolve conflicting data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

Category: Data Analysis Answer:

- Statistical reanalysis : Apply ANOVA to assess intra- and inter-experimental variability. Outliers may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

- Meta-analysis : Compare results with structurally related compounds (e.g., xanthene-carboxamide derivatives in ) to identify trends .

Q. What advanced techniques optimize large-scale synthesis while minimizing impurities?

Category: Process Chemistry Answer:

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Membrane purification : Employ nanofiltration to remove low-MW impurities without column chromatography .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

Category: Mechanistic Studies Answer:

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for NMR-based tracking of metabolic pathways .

- Cryo-EM/X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at ≤2.0 Å resolution .

- Kinetic profiling : Use stopped-flow spectroscopy to measure kon/koff rates and infer binding mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.